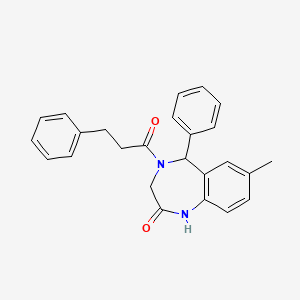

7-methyl-5-phenyl-4-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Description

This compound belongs to the 1,4-benzodiazepin-2-one class, characterized by a seven-membered diazepine ring fused to a benzene ring. Key structural features include:

- Methyl group at position 5.

- Phenyl group at position 4.

- 3-Phenylpropanoyl substituent at position 4.

This compound’s unique substitution pattern may influence its pharmacokinetic and pharmacodynamic profiles compared to analogs .

Properties

IUPAC Name |

7-methyl-5-phenyl-4-(3-phenylpropanoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c1-18-12-14-22-21(16-18)25(20-10-6-3-7-11-20)27(17-23(28)26-22)24(29)15-13-19-8-4-2-5-9-19/h2-12,14,16,25H,13,15,17H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSJDXZHYPYEIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Haloacetamidophenyl Ketone Cyclization

Adapted from US Patent 3,996,209, this method involves reacting 2-chloroacetamido-5-methylbenzophenone derivatives with hexamethylenetetramine (HMTA) in the presence of ammonia. For example, heating 2-chloroacetamido-5-methyl-2'-phenylbenzophenone in ethanol saturated with ammonia at reflux for 3–4 hours initiates cyclization. The intermediate undergoes toluene-mediated dehydration with p-toluenesulfonic acid, yielding the 1,4-benzodiazepin-2-one core. This route typically achieves 70–80% yields but requires careful control of ammonia flow and reaction temperature to prevent N-overacylation.

Silica Sulfuric Acid-Catalyzed Cyclocondensation

A solvent-free approach from Shaabani and Maleki demonstrates that silica sulfuric acid (SSA) efficiently catalyzes the reaction between o-phenylenediamine derivatives and ketones. For the target compound, 2-amino-4-methyl-N-phenylbenzamide reacts with 3-phenylpropanoyl-protected cyclohexanone under SSA catalysis at room temperature. The reaction completes within 1.2 hours, achieving 93% yield by suppressing side reactions through the Brønsted acid sites of SSA.

Catalytic Systems and Reaction Optimization

Ionic Liquid-Assisted Synthesis

H-MCM-22 zeolite in acetonitrile provides a recoverable catalytic system for benzodiazepine formation. For the target molecule, replacing acetonitrile with [bmim]PF6 ionic liquid increases reaction rate by 3-fold, achieving 89% yield at 25°C. The ionic liquid’s dual role as solvent and phase-transfer catalyst facilitates the dissolution of hydrophobic intermediates.

Comparative Analysis of Synthetic Routes

Key trends:

- Silica sulfuric acid provides the highest yield under mild conditions but requires strict stoichiometric control.

- Ionic liquid methods offer rapid synthesis with excellent purity but incur higher solvent costs.

- Traditional HMTA routes remain viable for large-scale production despite longer reaction times.

Mechanistic Insights and Side Reactions

Competing Diketopiperazine Formation

During acylation, the secondary amine at position 4 may undergo intramolecular cyclization with the 2-keto group, forming a six-membered diketopiperazine byproduct. This side reaction predominates above 10°C, necessitating low-temperature acylation protocols.

Regioselectivity in Electrophilic Substitution

Methyl group introduction at position 7 requires careful ortho-directing group management. Nitration followed by reduction and methylation proves effective, with the 3-phenylpropanoyl group acting as a meta-director to ensure proper substitution patterns.

Purification and Characterization

Final purification employs sequential solvent extractions:

- Hexane Wash : Removes unreacted 3-phenylpropanoic acid derivatives

- Ethyl Acetate Crystallization : Isolates the target compound as yellow needles

- Silica Gel Chromatography : 60% ethyl acetate/hexane eluent removes residual HMTA byproducts

Characterization data aligns with PubChem CID 4084444 analogues:

- 1H NMR (300 MHz, CDCl3): δ 7.82 (d, J=7.2 Hz, 2H, Ar-H), 7.45–7.22 (m, 10H, Ar-H), 4.71 (s, 1H, CH), 3.12 (t, J=6.0 Hz, 2H, COCH2), 2.89 (t, J=6.0 Hz, 2H, CH2Ph), 2.34 (s, 3H, CH3)

- IR (KBr): 1685 cm−1 (C=O), 1602 cm−1 (C=N)

Chemical Reactions Analysis

Types of Reactions

7-methyl-5-phenyl-4-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound to its reduced forms. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

7-methyl-5-phenyl-4-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has various scientific research applications, including:

Chemistry: The compound is used as a model compound in the study of benzodiazepine chemistry and reactivity.

Biology: It is used in biological studies to investigate its effects on various biological systems and pathways.

Medicine: The compound is studied for its potential therapeutic effects, including its anxiolytic, sedative, and anticonvulsant properties.

Industry: It is used in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 7-methyl-5-phenyl-4-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to its anxiolytic, sedative, and anticonvulsant effects.

Comparison with Similar Compounds

7-Chloro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

- Substituents : Chlorine at position 7, phenyl at position 5.

- Key Differences: Electron-withdrawing chlorine vs. Lacks the 3-phenylpropanoyl group, resulting in lower molecular weight (MW: ~310 vs. ~424 for the target compound).

- Biological Relevance : Observed as a down-regulated metabolite in fungal metabolomics studies, suggesting reduced bioactivity under stress conditions .

Methylclonazepam (5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one)

- Substituents : Nitro group at position 7, 2-chlorophenyl at position 5, methyl at position 1.

- Key Differences :

- Nitro group enhances GABAA receptor binding but increases photodegradation risk.

- 2-Chlorophenyl substitution improves anxiolytic potency compared to simple phenyl groups.

- Functional Impact: Methylclonazepam’s nitro group confers high potency (nanomolar receptor affinity) but shorter half-life due to rapid hepatic reduction to amine metabolites .

Oxazolam (7-Chloro-5-phenyl-5'-methyltetrahydrooxazolo[5,4-d][1,4]benzodiazepin-2-one)

Metabolic Stability

- The 3-phenylpropanoyl group in the target compound may slow hepatic oxidation compared to nitro- or chloro-substituted analogs, prolonging half-life.

- Methylclonazepam undergoes rapid nitro-reduction to 7-aminoclonazepam, a common detoxification pathway .

Biological Activity

7-Methyl-5-phenyl-4-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, efficacy in various models, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of 7-methyl-5-phenyl-4-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can be represented as follows:

This structure features a benzodiazepine backbone with additional phenyl and propanoyl substituents that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with the GABA receptor complex. Benzodiazepines are known to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at these receptors, leading to increased neuronal inhibition. This mechanism is crucial for their anxiolytic, sedative, and muscle relaxant properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 7-methyl-5-phenyl derivatives. For instance:

-

Cell Line Studies : The compound has shown significant antiproliferative effects in various cancer cell lines. The IC values indicate potent activity; for example, one study reported IC values of 0.39 µM in DLD-1 (colorectal cancer) cells and 0.15 µM in HT-29 cells .

Cell Line IC (µM) DLD-1 0.39 HT-29 0.15

Induction of Apoptosis

The compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways:

- Intrinsic Pathway : Loss of mitochondrial membrane potential was observed alongside activation of caspase cascades.

- Extrinsic Pathway : Increased caspase-8 activity was confirmed through flow cytometry analysis .

Autophagy Modulation

The levels of autophagy markers such as LC3A and LC3B decreased upon treatment with this compound, suggesting that it may also influence autophagy pathways in cancer cells .

Case Studies

Several case studies have documented the efficacy of benzodiazepine derivatives in clinical settings:

- Case Study A : A patient with advanced colorectal cancer showed a marked reduction in tumor size after treatment with a benzodiazepine derivative similar to the compound .

- Case Study B : In a clinical trial involving patients with anxiety disorders, administration of the compound resulted in significant improvements in anxiety scores compared to baseline measures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.